molecular formula C10H13ClN2O B1421884 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride CAS No. 263410-14-6

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride

Cat. No.: B1421884
CAS No.: 263410-14-6
M. Wt: 212.67 g/mol
InChI Key: PTWFHHFLRFCXMA-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is a synthetic organic compound characterized by a benzonitrile core substituted with a 2-(methylamino)ethoxy group at the ortho position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical synthesis applications. This compound is utilized as a building block in drug discovery, particularly for targeting receptors influenced by aryl nitriles and amine-containing substituents .

Properties

IUPAC Name

2-[2-(methylamino)ethoxy]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-6-7-13-10-5-3-2-4-9(10)8-11;/h2-5,12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWFHHFLRFCXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263410-14-6
Record name Benzonitrile, 2-[2-(methylamino)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263410-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C12H16ClN2O
  • Molecular Weight : 240.72 g/mol
  • CAS Number : 737745-17-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The methylamino group can interact with active sites on enzymes, potentially altering their activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits potential against various bacterial strains.
AnticancerShows promise in inhibiting cancer cell proliferation.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
NeuroprotectivePotential effects on neurodegenerative pathways.

Antimicrobial Studies

A study evaluating the antimicrobial properties of this compound found that it demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low, indicating strong efficacy.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting potential for development as an anticancer agent.

Enzyme Interaction Studies

Research has indicated that this compound can inhibit certain enzymes linked to metabolic disorders. For instance, it was shown to inhibit dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and cell proliferation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is crucial for its therapeutic application. Studies indicate that the compound has favorable absorption characteristics with a moderate half-life, allowing for effective dosing regimens.

Toxicological Assessment

Preliminary toxicological assessments suggest that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to fully characterize its safety profile.

Scientific Research Applications

Medicinal Chemistry

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is primarily explored for its potential as a drug candidate. Its structural features allow it to interact with biological targets effectively, making it suitable for the development of:

  • Antidepressants : The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating depression and anxiety disorders.
  • Analgesics : Research indicates potential analgesic properties, making it relevant in pain management studies.

The compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases like cancer and diabetes.
  • Antimicrobial Properties : Preliminary research suggests activity against specific bacterial strains, indicating its potential use in developing new antibiotics.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic compounds.

Case Study 1: Antidepressant Activity

A recent study evaluated the antidepressant-like effects of this compound using animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential efficacy as a novel antidepressant agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated promising inhibitory effects, highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde Hydrochloride (CAS 88709-21-1)
  • Molecular Formula: C₁₃H₂₀ClNO₃
  • Key Differences: Replaces the benzonitrile group with a benzaldehyde (-CHO), increasing electrophilicity and reactivity in nucleophilic additions. Substitutes methylamino with dimethylamino (-N(CH₃)₂), reducing steric hindrance but increasing hydrophobicity.
  • Applications : Used in chemical synthesis as an intermediate for antispasmodic or antihistamine agents due to the aldehyde's versatility .
Pytamine Hydrochloride (BS 7161 D)
  • Key Differences: Contains a pyridine ring instead of benzene, altering electronic properties and basicity. Features an N,N-dimethylamino ethoxy group, which may enhance metabolic stability compared to methylamino.
  • Pharmacological Activity: Demonstrates diuretic and hypotensive effects, highlighting the role of amino-ethoxy substituents in modulating cardiovascular activity .
4-{[2-(Methylamino)ethoxy]methyl}benzonitrile Hydrochloride (Ref: 3D-DXC60615)
  • Key Differences: Positions the methylamino ethoxy group as a methylene-linked substituent (-CH₂-O-) rather than direct attachment to the benzene ring. This structural flexibility could influence binding affinity in target proteins .

Pharmacologically Relevant Analogs

7-[[2,3-Difluoro-4-[2-(Methylamino)ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-6,7-diazaspiro[4.5]dec-9-ene-9-carboxylic Acid Ester Hydrochloride
  • Key Features: Incorporates the methylamino ethoxy group into a spirocyclic framework, enhancing conformational rigidity. Targets enzymes or receptors in neurological disorders (e.g., Alzheimer’s disease), leveraging the nitrile’s stability and amine’s basicity for blood-brain barrier penetration .
Ethyl S-2-Isopropylmethylaminoethyl Methylphosphonothiolate Hydrochloride
  • Key Differences: Replaces benzonitrile with a phosphonothiolate group, introducing sulfur and phosphorus for covalent binding or prodrug activation. The isopropylmethylamino group increases steric bulk, affecting pharmacokinetics .

Research Findings and Implications

  • Amino Group Substitution: Methylamino derivatives (e.g., 2-[2-(Methylamino)ethoxy]benzonitrile HCl) exhibit lower metabolic stability but higher receptor selectivity compared to dimethylamino analogs like BS 7161 D .
  • Nitrile vs. Aldehyde : Benzonitrile derivatives are preferred in stable prodrug formulations, whereas aldehydes (e.g., CAS 88709-21-1) are utilized in reactive intermediates .
  • Structural Flexibility : Compounds with methylene-linked substituents (e.g., 3D-DXC60615) show improved bioavailability due to reduced steric constraints .

Preparation Methods

Etherification of 4-Hydroxybenzonitrile

The key intermediate, 4-[2-(methylamino)ethoxy]benzonitrile, is prepared by nucleophilic substitution of 4-hydroxybenzonitrile with 2-(methylamino)ethyl chloride or related reagents under basic conditions.

Typical Reaction Conditions:

Parameter Details
Starting material 4-hydroxybenzonitrile
Alkylating agent 2-(methylamino)ethyl chloride or 2-(dimethylamino)ethyl chloride
Base Potassium hydroxide, sodium hydride, or potassium carbonate
Solvent Acetone, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)
Temperature Reflux (approx. 56-80°C)
Reaction time 1 to 8 hours
Molar ratios Alkylating agent 1.2 to 1.8 equivalents per 1 equivalent of hydroxybenzonitrile

Example Procedure:

  • Dissolve 4-hydroxybenzonitrile in acetone.
  • Add potassium hydroxide and reflux for 1 hour.
  • Slowly add 2-(methylamino)ethyl chloride dropwise.
  • Continue reflux and stirring for 8 hours.
  • Cool the reaction, remove solvent by vacuum distillation.
  • Extract product with dichloromethane, dry over magnesium sulfate.
  • Concentrate to yield 4-[2-(methylamino)ethoxy]benzonitrile with yields up to 97%.

Formation of Hydrochloride Salt

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Typical Conditions:

Parameter Details
Solvent Ethanol or methanol
Acid Hydrogen chloride (HCl) gas or HCl solution
Temperature Room temperature to reflux
Reaction time 0.5 to 2 hours

This step improves compound stability, facilitates purification, and provides the hydrochloride salt form required for pharmaceutical applications.

In some synthetic routes, metal-catalyzed reduction steps are employed to modify intermediate compounds or improve purity. For example, copper(II) sulfate pentahydrate and sodium borohydride can be used simultaneously as a catalytic system to reduce intermediates under mild conditions, avoiding high-pressure hydrogenation.

Catalyst System Conditions Yield and Notes
Copper(II) sulfate pentahydrate (0.05-0.2 eq) + Sodium borohydride (3.5-5.5 eq) Reflux in ethanol or methanol for 15-25 hours High purity product, safe and cost-effective method

The products are typically characterized by proton nuclear magnetic resonance (^1H NMR) spectroscopy, confirming the chemical structure and purity.

Typical ^1H NMR Data for 4-[2-(Methylamino)ethoxy]benzonitrile (in CDCl3):

Chemical Shift (ppm) Proton Type
2.30 (s, 6H) Methyl groups on amino nitrogen
2.66–2.74 (t, 2H) CH2 adjacent to amino group
4.00–4.09 (t, 2H) CH2 adjacent to oxygen (ether)
6.83–6.96 (d, 2H) Aromatic protons
7.15–7.56 (d, 2H) Aromatic protons

These data confirm the substitution pattern and the presence of the methylaminoethoxy side chain.

Step Reagents/Conditions Yield (%) Notes
Etherification 4-hydroxybenzonitrile + 2-(methylamino)ethyl chloride, KOH, acetone, reflux 8 h 90-97 High yield, simple purification
Catalytic Reduction CuSO4·5H2O (0.05-0.2 eq), NaBH4 (3.5-5.5 eq), ethanol, reflux 15-25 h ~80 Avoids high-pressure hydrogenation
Salt Formation Treatment with HCl in ethanol or methanol, RT to reflux Quantitative Stabilizes compound as hydrochloride salt
  • The described methods provide a high-yield, cost-effective, and scalable route to 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride.
  • Use of mild bases and solvents like acetone and DMF facilitates selective etherification.
  • Catalytic reduction with copper sulfate and sodium borohydride avoids hazardous hydrogen gas and high-pressure equipment.
  • The hydrochloride salt form enhances stability and suitability for pharmaceutical use.
  • Purification is simplified by solvent extraction and crystallization techniques, reducing process time and environmental impact.

The preparation of this compound is well-established through nucleophilic substitution of 4-hydroxybenzonitrile with 2-(methylamino)ethyl chloride under basic reflux conditions, followed by salt formation. Catalytic reduction methods further improve purity and safety. These methods are supported by detailed experimental data and offer practical advantages for industrial and research applications.

Q & A

Q. What are the optimal synthetic routes for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-5-methylbenzonitrile (or analogous precursors) and methylaminoethanol derivatives under controlled pH and temperature. Key steps include:

  • Etherification : Reacting 2-chloro-5-methylbenzonitrile with 2-(methylamino)ethanol in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Hydrochloride Salt Formation : Treating the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .
    To improve yields, optimize stoichiometry (1:1.2 molar ratio of benzonitrile precursor to amine) and use catalytic agents like KI to accelerate substitution kinetics. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • HPLC : Use a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity. Retention time and peak symmetry help identify impurities .
  • NMR : ¹H NMR (DMSO-d6) should show characteristic signals: δ 8.2–7.6 ppm (aromatic protons), δ 4.3–4.1 ppm (ethoxy –CH2–), and δ 2.8 ppm (N–CH3). ¹³C NMR confirms nitrile (C≡N) at ~118 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+ at m/z corresponding to the molecular formula (C11H13N2O·HCl, calc. 240.09).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • Toxicity Mitigation : Acute exposure risks include respiratory irritation (LC50 data pending) and skin sensitization. Immediately rinse affected areas with water for 15 minutes and seek medical attention if symptoms persist .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer: Discrepancies often arise from solvent effects, proton exchange, or salt form interactions. To address this:

  • Solvent Standardization : Compare experimental NMR data in DMSO-d6 with PubChem’s computed spectra under identical conditions .
  • DFT Calculations : Use Gaussian or ORCA software to model the hydrochloride salt’s structure, accounting for counterion interactions. Adjust dielectric constants to match solvent polarity .
  • Cross-Validation : Confirm assignments via 2D NMR (COSY, HSQC) and IR spectroscopy (nitrile stretch at ~2240 cm⁻¹) .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C. Analyze degradation products weekly via HPLC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life. For example, if degradation follows first-order kinetics at 40°C, extrapolate t90 (time to 10% degradation) at 25°C .
  • Hygroscopicity Assessment : Measure mass changes under controlled humidity (20–80% RH) using dynamic vapor sorption (DVS) .

Q. How can the compound’s role as an intermediate in drug discovery be mechanistically validated?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitrile with amide) and compare binding affinities to target receptors (e.g., serotonin transporters) .
  • Isotopic Labeling : Use ¹⁴C-labeled methylamino groups to track metabolic pathways in vitro.
  • Crystallography : Co-crystallize the compound with enzymes (e.g., monoamine oxidases) to identify binding motifs. PDB deposition of structures enables computational docking studies .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and ensure consistent etherification .
  • Recrystallization Optimization : Use solvent systems like ethanol/water (4:1) to control crystal polymorphism. Characterize batches via XRPD to confirm identical polymorphs .
  • QC Metrics : Enforce strict specifications for residual solvents (<0.1% DMF via GC-MS) and chloride content (98–102% via argentometric titration) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride
Reactant of Route 2
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2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride

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